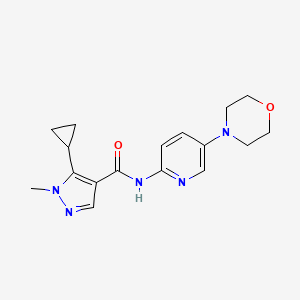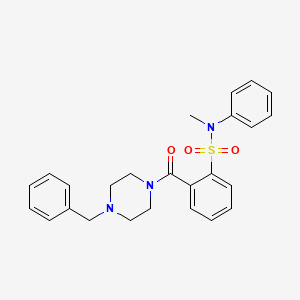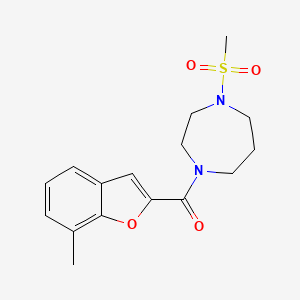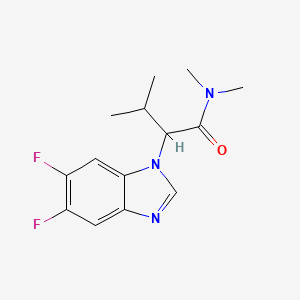
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyrazole-4-carboxamide class of compounds and has been found to exhibit potent inhibitory activity against various enzymes and receptors.
Mecanismo De Acción
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide exerts its inhibitory effects by binding to the ATP-binding site of JNK and MAPK enzymes, thereby preventing their activation and subsequent downstream signaling. This inhibition ultimately leads to the suppression of various cellular processes such as proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide has been found to exhibit potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide is its high potency and selectivity towards JNK and MAPK enzymes. This allows for the specific inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide is its poor solubility and bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
For the research on 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide include the development of more potent and selective analogs, as well as the optimization of its pharmacokinetic properties for improved in vivo efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 5-morpholin-4-ylpyridin-2-amine with cyclopropylcarbonyl chloride in the presence of a base to form the cyclopropylpyridine intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent to form 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including the c-Jun N-terminal kinase (JNK) and the mitogen-activated protein kinase (MAPK) signaling pathways.
Propiedades
IUPAC Name |
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21-16(12-2-3-12)14(11-19-21)17(23)20-15-5-4-13(10-18-15)22-6-8-24-9-7-22/h4-5,10-12H,2-3,6-9H2,1H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHUIULCZAJUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=NC=C(C=C2)N3CCOCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)


